
1-Butyl-1H-indole-5-carboxylic Acid
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Overview
Description
1-Butyl-1H-indole-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1-Butyl-1H-indole-5-carboxylic acid has been identified as a precursor for various pharmaceutical compounds. Its derivatives are being studied for their potential as:
- Anticancer Agents : Research indicates that indole derivatives, including this compound, can act as inhibitors of tryptophan dioxygenase, which is implicated in cancer metabolism. These compounds may enhance immune responses against tumors by modulating metabolic pathways associated with cancer progression .
- Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that modifications of indole structures can yield potent antibacterial agents effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Neuroprotective Agents : There is ongoing research into the neuroprotective effects of indole derivatives. These compounds may interact with serotonin receptors and other neurochemical pathways, presenting potential therapeutic effects for diseases like Alzheimer's .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Indolyl-Qunolines : this compound can be utilized in the preparation of indolyl-quinolines through metal-catalyzed reactions. These quinolines have been noted for their biological activities, including anticancer and antimicrobial properties .
- Preparation of Amide Conjugates : It acts as a reactant for synthesizing amide conjugates with various pharmacological profiles, including inhibitors of Gli1-mediated transcription involved in the Hedgehog signaling pathway .
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in:
- Agricultural Chemistry : Compounds derived from indoles are being investigated as plant growth regulators. Their ability to modulate plant growth responses offers potential applications in agriculture .
- Materials Science : The structural properties of indole derivatives enable their use in developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that certain modifications to the 1-butyl group enhanced the compound's ability to inhibit tumor growth in vitro. This highlights the importance of structural variations in developing effective anticancer agents.
Case Study 2: Antibacterial Properties
Research focused on synthesizing a series of indole-based compounds and evaluating their antibacterial activity against resistant strains. The findings demonstrated that specific derivatives exhibited MICs (Minimum Inhibitory Concentrations) comparable to traditional antibiotics, suggesting a viable alternative for treating resistant infections.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-butylindole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-9-11(13(15)16)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
ZXFXORAUUGFDEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.